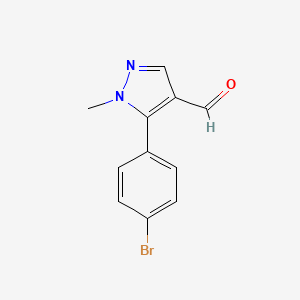

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFJPBPPKSJMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde generally follows these key steps:

- Construction of the pyrazole core with a methyl substituent at N-1.

- Introduction of the 4-bromophenyl group at the 5-position of the pyrazole ring.

- Formylation at the 4-position of the pyrazole ring to yield the carbaldehyde functionality.

This approach often involves condensation, bromination, and selective formylation reactions under controlled conditions.

Preparation of 5-Bromo-1-methyl-1H-pyrazole Precursors

A critical precursor in the synthesis is 5-bromo-1-methyl-1H-pyrazole derivatives, which can be prepared through the following steps:

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Condensation | Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine | Efficient condensation forming pyrazole ring |

| 2. Bromination | Bromination of the hydroxy-substituted pyrazole ester with tribromooxyphosphorus to introduce bromine at the 5-position | Tribromooxyphosphorus | Selective aromatic bromination |

| 3. Hydrolysis | Hydrolysis of the ethyl ester to the corresponding carboxylic acid | Sodium hydroxide (10%), ethanol, room temperature | Controlled hydrolysis with pH adjustment to 9 |

| 4. Carbamate Formation | Substitution reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF | Heating at 100 °C | Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5. Amination | Hydrolysis of the carbamate in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | 50% trifluoroacetic acid, room temperature | Completion of amine functionality |

This synthetic route provides a relatively straightforward, low-cost, and scalable process without the use of highly toxic reagents, making it industrially viable.

Formylation to Obtain 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

The key step to introduce the aldehyde group at the 4-position of the pyrazole ring involves selective formylation. Literature indicates that this can be achieved through:

Vilsmeier-Haack reaction : Using reagents such as POCl3 and DMF to form the formylating agent, which selectively reacts at the 4-position of the pyrazole ring.

Metal-assisted methods : Copper sulfate has been used as a template to assist crystallization and possibly facilitate selective functionalization in related pyrazole derivatives.

The presence of the 4-bromophenyl substituent is typically introduced via Suzuki coupling or direct bromination on the phenyl ring, followed by pyrazole ring formation or post-functionalization.

One-Pot and Efficient Synthetic Approaches

Recent research has developed more efficient one-pot methods to synthesize 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, which streamline the process and improve yields:

A one-pot approach combines the formation of the pyrazole ring, bromination, and formylation in a single reaction vessel, reducing purification steps and reaction times.

Such methods allow better functional group tolerance and modulation of substituents on the pyrazole ring, enhancing the versatility of the synthesis.

Analytical and Characterization Techniques

Throughout the synthesis, the progress and purity of the compound are monitored using:

- Thin-layer chromatography (TLC) for reaction monitoring.

- Infrared (IR) spectroscopy to identify functional groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ^1H NMR, to confirm the structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify composition.

- Melting point determination for purity assessment.

Summary Table: Key Preparation Steps for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Diethyl butynedioate + methylhydrazine | Condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Above ester | Tribromooxyphosphorus | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis | Brominated ester | NaOH (10%), ethanol, RT | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | Carboxylic acid | tert-butyl alcohol, azido dimethyl phosphate, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Amination | Carbamate | 50% trifluoroacetic acid, RT | 5-bromo-1-methyl-1H-pyrazol-3-amine |

| 6 | Formylation | 5-bromo-1-methyl-1H-pyrazole derivative | Vilsmeier-Haack or metal-assisted | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde |

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of this compound show promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain substituted pyrazoles can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival .

- Antimicrobial Properties : Compounds derived from pyrazoles have been reported to exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties, providing a basis for exploring their use in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has potential uses in material science:

- Organic Electronics : The compound can be utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties. The incorporation of bromine enhances its electron affinity, making it suitable for such applications .

- Polymer Chemistry : It can serve as a building block for polymers with specific optical or conductive properties, contributing to advancements in nanotechnology and materials engineering .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various pyrazole derivatives, including 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. The results indicated that the compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms. The study utilized various assays to confirm cell viability reduction and apoptosis markers .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

This section compares 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with five classes of analogous compounds, focusing on structural features, synthetic yields, biological activities, and analytical data.

Pyrazole Derivatives with Phenoxy Substituents

- 5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Structural Differences: Replaces the bromophenyl group with a bromophenoxy ether (-O-C₆H₄-Br) at the 5-position. Pharmacological Relevance: Similar aldehyde functionality allows derivatization into bioactive oximes, as seen in its O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime derivative . Analytical Data: Characterized via crystallography (SHELX refinement) and LC/MS .

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Structural Differences: Chlorophenoxy substituent instead of bromophenyl. Bioactivity: Demonstrates antimicrobial and anti-inflammatory properties, highlighting the role of halogenated aryl groups in enhancing activity .

1,3,4-Oxadiazole Derivatives

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) ():

- Structural Differences : Oxadiazole core instead of pyrazole; propan-1-one linker.

- Bioactivity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg (compared to indomethacin’s 64.3%) . At 100 mg/kg, it shows reduced toxicity (SI = 0.75 vs. indomethacin’s 2.67) .

- Synthesis : Prepared via cyclization of hydrazide intermediates, yielding 59–62% .

Triazole-Thione Derivatives

- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) (): Structural Differences: Triazole-thione core with morpholinylmethyl and halogenated aryl groups. Synthesis: Yields 75–82% via nucleophilic substitution, indicating robust synthetic accessibility . Pharmacological Potential: Thione groups often enhance metal-binding capacity and antimicrobial activity.

Pyrazolone Derivatives

Ethyl Ester Analogs

- Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate (): Structural Differences: Ethyl ester (-COOEt) replaces the aldehyde (-CHO). Physicochemical Data: Molecular weight = 295.13 g/mol; C₁₂H₁₁BrN₂O₂ .

Discussion of Research Findings

Structural-Activity Relationships (SAR) :

Synthetic Challenges :

Analytical Techniques :

Biological Activity

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various studies to present a comprehensive overview.

Synthesis

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives, followed by methylation and subsequent modifications to introduce the aldehyde group. The synthetic pathway often includes steps such as:

- Formation of the pyrazole ring : Reaction of 4-bromobenzaldehyde with hydrazine.

- Methylation : Introduction of a methyl group at the 1-position.

- Aldehyde formation : Final modifications to yield the carbaldehyde functionality.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole structure have shown promising results against various cancer cell lines:

- Mechanism of Action : Pyrazoles may inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

- Cell Lines Tested : Commonly tested cell lines include MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | MDA-MB-231 | 0.08 | |

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | HepG2 | 0.07 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

- Inhibition Studies : Several studies report that pyrazole derivatives can reduce levels of inflammatory cytokines such as TNF-α and IL-6.

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 76% (TNF-α) | |

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 86% (IL-6) |

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens:

- Spectrum of Activity : Compounds have shown effectiveness against bacteria such as E. coli and S. aureus, as well as fungi like Aspergillus niger.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- A study demonstrated that treatment with 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde resulted in significant cell death in MDA-MB-231 cells, with an IC50 value comparable to standard chemotherapeutic agents.

-

Inflammatory Model :

- In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced swelling compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via cyclization reactions or Vilsmeier–Haack formylation. A widely used approach involves:

Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (ethanol or acetonitrile) .

Vilsmeier–Haack reaction on 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, introducing the aldehyde group at the 4-position .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclization with hydrazine | 65–75 | Reflux in ethanol, 12 h | |

| Vilsmeier–Haack reaction | 70–85 | DMF/POCl₃, 0–5°C, 4 h |

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : SHELXL for small-molecule refinement, with R factors typically < 0.05 for high-quality data .

Validation : Tools like PLATON or CCDC Mercury to check for errors in bond lengths/angles .

Q. Example Data :

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:

Cross-validation : Compare with spectroscopic data (e.g., IR or NMR) to confirm functional groups .

Re-refinement : Adjust occupancy ratios for disordered atoms using SHELXL .

High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Case Study :

A study on 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde resolved a 0.06 Å bond-length discrepancy by re-measuring data at 100 K, reducing the R factor from 0.052 to 0.036 .

Q. What strategies optimize synthetic yield for scale-up research?

Methodological Answer:

Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Vilsmeier–Haack reaction efficiency .

Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with comparable yields (75–80%) .

Q. Table 2: Yield Optimization Strategies

| Strategy | Yield Improvement | Key Parameter | Reference |

|---|---|---|---|

| ZnCl₂ catalysis | +15% | 0.1 equiv, 80°C | |

| Microwave-assisted | +10% | 150 W, 120°C, 2 h |

Q. How to design experiments for assessing pharmacological activity?

Methodological Answer:

In vitro assays :

- Enzyme inhibition : Test against COX-2 or kinases using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Structure-activity relationship (SAR) : Modify the bromophenyl or aldehyde group and compare IC₅₀ values .

Q. Example Findings :

- Pyrazole derivatives with 4-bromophenyl groups showed 2–3x higher anti-inflammatory activity than chlorine analogs .

- Aldehyde-containing derivatives exhibited selective cytotoxicity (IC₅₀ = 8.2 µM vs. MCF-7) .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity?

Methodological Answer:

Standardize assays : Use identical cell lines and protocols (e.g., ATP-based vs. MTT viability assays) .

Control for solvolysis : The aldehyde group may hydrolyze in aqueous media; use DMSO stocks with <0.1% water .

Meta-analysis : Compare logP values; higher lipophilicity (e.g., bromine vs. chlorine) correlates with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.